molecular formula C20H30O2 B15285427 14-Isopropylpodocarpa-8,11,13-triene-3,13-diol

14-Isopropylpodocarpa-8,11,13-triene-3,13-diol

Cat. No.: B15285427
M. Wt: 302.5 g/mol
InChI Key: NORGIWDZGWMMGU-UHFFFAOYSA-N
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Description

14-Isopropylpodocarpa-8,11,13-triene-3,13-diol is a diterpenoid compound known for its unique structure and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14-Isopropylpodocarpa-8,11,13-triene-3,13-diol involves multiple steps, starting from simpler organic molecules. The total synthesis of this compound was first reported in the 1960s

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 14-Isopropylpodocarpa-8,11,13-triene-3,13-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in alcohols or alkanes.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying diterpenoid synthesis and reactions.

    Biology: It has shown potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Research suggests it may have therapeutic potential in treating certain diseases due to its biological activities.

    Industry: It can be used in the synthesis of other complex organic molecules and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 14-Isopropylpodocarpa-8,11,13-triene-3,13-diol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

    Totarol: Another diterpenoid with similar structure and biological activities.

    Podocarpic Acid: A related compound with different functional groups but similar core structure.

    Macrophyllic Acid: Shares structural similarities and is also derived from podocarpus species.

Uniqueness: 14-Isopropylpodocarpa-8,11,13-triene-3,13-diol is unique due to its specific functional groups and the positions of these groups on the core structure. This uniqueness contributes to its distinct chemical reactivity and biological activities compared to other similar compounds.

Properties

IUPAC Name

1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-12(2)18-13-6-9-16-19(3,4)17(22)10-11-20(16,5)14(13)7-8-15(18)21/h7-8,12,16-17,21-22H,6,9-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORGIWDZGWMMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC2=C1CCC3C2(CCC(C3(C)C)O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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